molecular formula C12H17N3O B8430194 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Cat. No. B8430194
M. Wt: 219.28 g/mol
InChI Key: CZYMLZXIMAPWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)-4-ethylpiperazin-2-one is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Aminophenyl)-4-ethylpiperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Aminophenyl)-4-ethylpiperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

3-(4-aminophenyl)-4-ethylpiperazin-2-one

InChI

InChI=1S/C12H17N3O/c1-2-15-8-7-14-12(16)11(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,13H2,1H3,(H,14,16)

InChI Key

CZYMLZXIMAPWEA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(=O)C1C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 25-mL single-neck round-bottomed flask equipped with a reflux condenser and magnetic stirrer was purged with nitrogen and charged with 32 (210 mg, 0.89 mmol), ethanol (6 mL), iron powder (−325 mesh, 491 mg, 8.93 mmol) and 2N hydrochloric acid (0.70 mL, 1.40 mmol), and the mixture was heated at reflux for 30 min. After this time, the reaction was cooled to room temperature, and powdered potassium carbonate (3.03 g, 22.0 mmol) was added. The resulting suspension was filtered and the filter cake washed with ethanol (4×10 mL). The filtrate was concentrated under reduced pressure to afford 33 in 100% yield (185 mg) as a white solid: mp 153-154° C.; 1H NMR (300 MHz, DMSO-d6) δ 7.74 (d, 1H, J=2.7 Hz), 6.90 (d, 2H, J=8.4 Hz), 6.47 (d, 2H, J=8.4 Hz), 4.95 (bs, 2H), 3.45 (m, 1H), 3.42 (s, 1H), 3.14 (m, 1H), 2.89 (m, 1H), 2.44 (m, 1H), 2.02 (s, 3H); MS (ESI+) m/z 206 (M+H).
Name
32
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
491 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Name
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.